what is the structure of 5,6-epoxy vitamin A palmitate
what is the structure of 5,6-epoxy vitamin A palmitate
An In-depth Technical Guide on the Core Structure of 5,6-Epoxy Vitamin A Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A and its derivatives, known as retinoids, are a class of lipophilic molecules essential for a vast array of physiological processes, including vision, immune response, cellular differentiation, and reproduction. While much research has focused on primary forms like retinol, retinal, and retinoic acid, the metabolic landscape of vitamin A is far more complex. Among its numerous metabolites is 5,6-epoxy vitamin A palmitate, a derivative formed through the epoxidation of the β-ionone ring of retinyl palmitate. This guide provides a detailed technical examination of the structure, synthesis, characterization, and biological context of 5,6-epoxy vitamin A palmitate, offering field-proven insights for professionals in chemical and biological research.
PART 1: The Chemical Architecture of 5,6-Epoxy Vitamin A Palmitate
The structure of 5,6-epoxy vitamin A palmitate is a composite of three key features: a modified β-ionone ring, a conjugated polyene chain, and a palmitate ester tail. Understanding this architecture is fundamental to predicting its chemical reactivity, metabolic fate, and biological function.
The official chemical name is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-yl palmitate.[1] The defining feature is the epoxide—a three-membered ring containing an oxygen atom—across the C5 and C6 positions of the cyclohexenyl (β-ionone) ring. This modification saturates one of the ring's double bonds, disrupting its planarity and altering its electronic properties compared to the parent vitamin A molecule.
The central component is the isoprenoid polyene chain, which is responsible for the molecule's characteristic light absorption and its role in biological signaling. This chain is esterified to palmitic acid, a 16-carbon saturated fatty acid. This long, lipophilic palmitate tail renders the entire molecule highly hydrophobic, governing its storage in lipid droplets and its transport within lipoprotein particles in the body.
Figure 1: Chemical structure of 5,6-Epoxy Vitamin A Palmitate.
PART 2: Synthesis, Characterization, and Biological Context
Causality in Synthesis: From Parent Molecule to Epoxide
The synthesis of 5,6-epoxy vitamin A palmitate is most commonly achieved via the selective epoxidation of retinyl palmitate. This can occur both in vivo through metabolic processes and in vitro through chemical synthesis or as a result of photodegradation.[2]
Experimental Protocol: Chemical Epoxidation of Retinyl Palmitate
This protocol is designed for selective oxidation, a choice dictated by the need to modify the electron-rich 5,6-double bond of the β-ionone ring while preserving the integrity of the conjugated polyene chain, which is also susceptible to oxidation.
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Reaction Setup : Dissolve retinyl palmitate in a chlorinated solvent like dichloromethane (DCM) in a flask shielded from light. The choice of an inert solvent is critical to prevent side reactions. Shielding from light is a mandatory precaution, as retinoids are notoriously light-sensitive.
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Temperature Control : Cool the solution to 0°C using an ice bath. Epoxidation is an exothermic reaction; cooling is essential to control the reaction rate, thus preventing over-oxidation and the formation of undesired byproducts.
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Reagent Addition : Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to the retinoid solution. m-CPBA is a preferred reagent due to its selectivity for electron-rich alkenes and its compatibility with a range of functional groups. A slight molar excess (e.g., 1.1 equivalents) is used to drive the reaction to completion.
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Reaction Monitoring : Track the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the retinyl palmitate spot and the appearance of a new, more polar spot (due to the added oxygen atom) indicates the formation of the epoxide. This real-time monitoring prevents unnecessary reaction time and potential degradation.
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Quenching and Workup : Once the reaction is complete, quench the excess peroxy acid by adding a mild reducing agent like aqueous sodium thiosulfate. Wash the organic layer with a basic solution, such as saturated sodium bicarbonate, to remove the acidic m-chlorobenzoic acid byproduct.
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Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and concentrate it under reduced pressure. The crude product is then purified using column chromatography on silica gel. The choice of a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) is dictated by the lipophilic nature of the product.
Figure 2: Experimental workflow for the synthesis of 5,6-epoxy vitamin A palmitate.
Analytical Validation: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system.
| Analytical Technique | Purpose & Causality | Expected Result for 5,6-Epoxy Vitamin A Palmitate |
| ¹H NMR Spectroscopy | To map the proton environment. The disappearance of alkene proton signals and the appearance of new signals at a higher field is definitive proof of epoxidation at a specific double bond. | Absence of signals for the C5-H and C6-H vinylic protons. Appearance of new signals in the ~2.5-3.5 ppm range for the protons on the epoxide ring. |
| ¹³C NMR Spectroscopy | To confirm the carbon skeleton. A significant upfield shift for C5 and C6 carbons confirms their change from an sp² (alkene) to an sp³ (epoxide) hybridization state. | Signals for C5 and C6 shift from the alkene region (~120-140 ppm) to the epoxide region (~50-70 ppm). |
| Mass Spectrometry (MS) | To determine the exact molecular weight and confirm the elemental formula.[3] The observed mass must match the calculated mass of C₃₆H₆₀O₃, confirming the addition of one oxygen atom to retinyl palmitate. | A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to a mass of ~540.86 g/mol .[3] |
| HPLC (High-Performance Liquid Chromatography) | To assess purity. A single, sharp peak indicates a pure compound, validating the effectiveness of the purification protocol. It is also used in the identification of retinoids in biological samples.[4][5] | A single major peak with a retention time different from the starting material (retinyl palmitate). |
| UV-Vis Spectroscopy | To confirm the integrity of the polyene chain. The epoxide on the isolated β-ionone ring causes a slight hypsochromic (blue) shift in the maximum absorbance (λmax) compared to retinyl palmitate, but the overall spectral shape, characteristic of the tetraene chain, should be preserved.[6] | λmax slightly lower than that of retinyl palmitate (which is ~325 nm). |
Biological Significance and Metabolic Pathways
5,6-epoxy vitamin A palmitate is not merely a laboratory curiosity; it is an endogenous metabolite of vitamin A. Studies have identified related epoxy-retinoids, such as 5,6-epoxyretinoic acid, in vivo, confirming that epoxidation is a physiological metabolic pathway for retinoids.[4][5][7] This biotransformation is likely mediated by cytochrome P450 enzymes, which are responsible for oxidizing a wide range of lipophilic compounds.
Once formed, 5,6-epoxy vitamin A palmitate can undergo further metabolism. The ester bond can be hydrolyzed by esterases to yield 5,6-epoxyretinol. Alternatively, the epoxide ring can be opened by epoxide hydrolases to form the corresponding 5,6-dihydroxy-vitamin A palmitate.
While research is ongoing, some studies on related 5,6-epoxyretinoids have shown that they possess biological activity, sometimes comparable to their non-epoxidized parent compounds in in-vitro assays.[6] However, their in-vivo efficacy, for instance in supporting growth in vitamin A-deficient models, appears to be significantly lower.[8] The presence of the reactive epoxide group also raises toxicological questions, as epoxides can potentially form adducts with cellular nucleophiles like DNA and proteins.
Figure 3: Postulated metabolic pathways for 5,6-epoxy vitamin A palmitate.
Conclusion
5,6-epoxy vitamin A palmitate represents an important, albeit understudied, facet of vitamin A metabolism. Its unique structure, characterized by the epoxide on the β-ionone ring, distinguishes it chemically and biologically from its parent compound. The methodologies for its synthesis and the analytical protocols for its validation are robust and accessible, providing a solid platform for further research. Future investigations should be directed at elucidating its specific protein targets, its role in cellular signaling cascades, and its ultimate metabolic fate and toxicological profile. A comprehensive understanding of this and other vitamin A metabolites is critical for advancing our knowledge in nutrition, pharmacology, and drug development.
References
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Bhat, P. V., & De Luca, L. M. (1980). Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters. Journal of Lipid Research, 21(3), 346-353. Retrieved from [Link]
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Cherng, S. H., Xia, Q., & Fu, P. P. (2004). Photomutagenicity of 5,6-epoxyretinyl palmitate and anhydroretinol. Toxicology Letters, 150(1), 1-8. Retrieved from [Link]
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PubMed. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 5,6 Epoxy Vitamin A Palmitate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of racemic 5,6-epoxy-(E)-retinoic acid. Retrieved from [Link]
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Zachman, R. D. (1980). The biological activity of 5,6-epoxyretinoic acid. The Journal of Nutrition, 110(11), 2225-2230. Retrieved from [Link]
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Taylor & Francis Online. (2018). Efficient synthesis of vitamin A palmitate in nonaqueous medium using self-assembled lipase TLL@apatite hybrid nanoflowers by mimetic biomineralization. Retrieved from [Link]
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PubMed. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Retrieved from [Link]
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